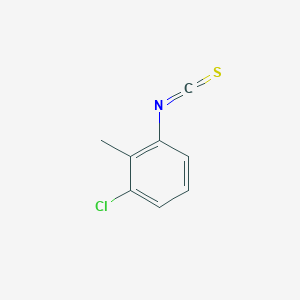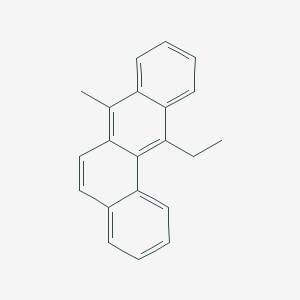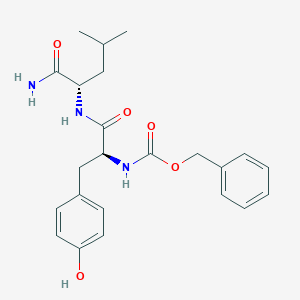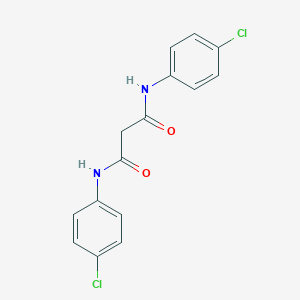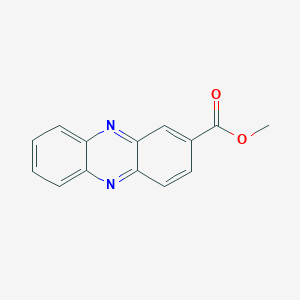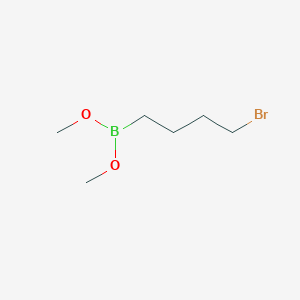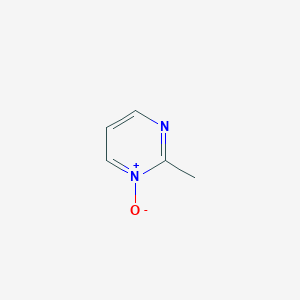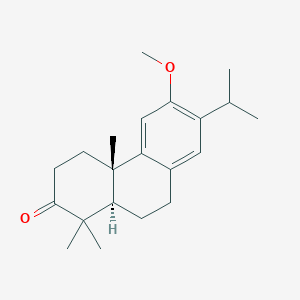
(+)-Hinokione methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Hinokione methyl ether, also known as (+)-HM, is a natural product found in the heartwood of Hinoki cypress trees. It has been used for centuries in traditional Japanese medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, (+)-HM has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
Mechanism Of Action
The mechanism of action of (+)-HM is not fully understood. However, studies have suggested that (+)-HM exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of amyloid-beta formation. (+)-HM may also modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical And Physiological Effects
Studies have shown that (+)-HM exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (+)-HM has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, (+)-HM has been shown to reduce the levels of inflammatory markers, such as IL-1β and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Advantages And Limitations For Lab Experiments
One advantage of using (+)-HM in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, (+)-HM has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of using (+)-HM in lab experiments is its low availability, as it can only be extracted from the heartwood of Hinoki cypress trees. Chemical synthesis and biotransformation methods are also limited by their low yields and high costs.
Future Directions
There are several future directions for the research on (+)-HM. One direction is the development of more efficient synthesis methods to increase the availability of (+)-HM. Another direction is the investigation of the potential therapeutic applications of (+)-HM in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the mechanism of action of (+)-HM needs to be further elucidated to better understand its therapeutic effects. Finally, the safety and efficacy of (+)-HM in clinical trials need to be investigated to determine its potential as a therapeutic agent.
Synthesis Methods
(+)-HM can be synthesized through various methods, including extraction from the heartwood of Hinoki cypress trees, chemical synthesis, and biotransformation. The most common method involves the extraction of (+)-HM from the heartwood of Hinoki cypress trees using organic solvents, such as chloroform or methanol. Chemical synthesis involves the use of synthetic routes to produce (+)-HM, while biotransformation involves the use of microorganisms to convert precursor compounds into (+)-HM.
Scientific Research Applications
(+)-HM has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that (+)-HM exhibits anti-inflammatory, analgesic, antitumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the expression of COX-2, an enzyme involved in inflammation. (+)-HM has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, (+)-HM has been shown to inhibit the formation of amyloid-beta, a protein involved in the development of Alzheimer's disease.
properties
CAS RN |
18325-89-8 |
|---|---|
Product Name |
(+)-Hinokione methyl ether |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18H,7-10H2,1-6H3/t18-,21+/m0/s1 |
InChI Key |
AEJKGOPTGKZBGN-GHTZIAJQSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







